molecular formula C40H80N2O4S2 B10830624 SSPalmM

SSPalmM

Cat. No.: B10830624
M. Wt: 717.2 g/mol
InChI Key: WVZQMWVYLYRLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SS-cleavable, proton-activated lipid-like material (SSPalmM) is a compound designed for the formation of lipid nanoparticles (LNPs) that target plasmid DNA to the nucleus. This compound is particularly useful in gene therapy and nucleic acid-based medication, providing a means to deliver genetic material to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSPalmM involves the incorporation of a disulfide bond (SS) that can be cleaved under specific conditions. The lipid-like structure is designed to be activated by protons, which facilitates the formation of LNPs.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the purification of the compound to ensure high purity and the formation of LNPs under controlled conditions. The production methods are designed to be scalable and reproducible to meet the demands of scientific research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

SSPalmM undergoes several types of chemical reactions, including:

    Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, which is essential for its activation and function.

    Protonation: The compound is activated by protons, which facilitates the formation of LNPs.

Common Reagents and Conditions

    Reducing Agents: Common reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.

    Acidic Conditions: Protonation occurs under acidic conditions, which is necessary for the activation of this compound.

Major Products Formed

The major products formed from the reactions of this compound include lipid nanoparticles that encapsulate plasmid DNA or other nucleic acids. These LNPs are designed to deliver genetic material to the nucleus of target cells .

Scientific Research Applications

SSPalmM has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SSPalmM involves several key steps:

Comparison with Similar Compounds

SSPalmM is unique in its ability to form LNPs that target the nucleus and deliver nucleic acids. Similar compounds include:

This compound stands out due to its specific design for nuclear targeting and its ability to be activated by protons, making it a versatile tool in gene therapy and nucleic acid-based medication .

Properties

Molecular Formula

C40H80N2O4S2

Molecular Weight

717.2 g/mol

IUPAC Name

3-[methyl-[2-[2-[methyl(3-tetradecanoyloxypropyl)amino]ethyldisulfanyl]ethyl]amino]propyl tetradecanoate

InChI

InChI=1S/C40H80N2O4S2/c1-5-7-9-11-13-15-17-19-21-23-25-29-39(43)45-35-27-31-41(3)33-37-47-48-38-34-42(4)32-28-36-46-40(44)30-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3

InChI Key

WVZQMWVYLYRLBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCN(C)CCSSCCN(C)CCCOC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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